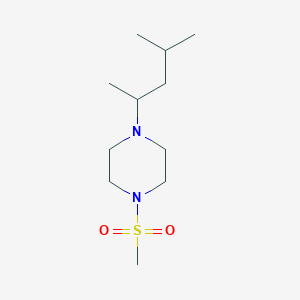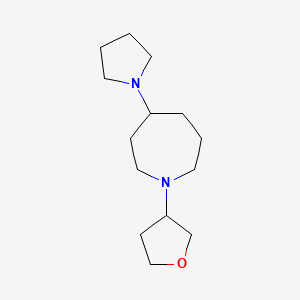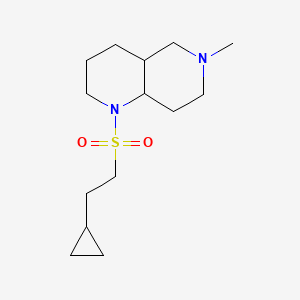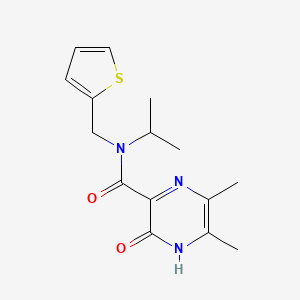
N-(2,4-difluorophenyl)-2,3,4-trimethylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2,3,4-trimethylpiperazine-1-carboxamide: is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a carboxamide group and a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2,3,4-trimethylpiperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Trimethyl Groups: Methylation of the piperazine ring is achieved using methyl iodide or methyl sulfate in the presence of a strong base like sodium hydride.
Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with 2,4-difluoronitrobenzene under basic conditions.
Formation of the Carboxamide Group: The final step involves the conversion of the nitro group to an amine, followed by acylation with a suitable carboxylic acid derivative to form the carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-(2,4-difluorophenyl)-2,3,4-trimethylpiperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of drugs targeting neurological disorders and cancer.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Chemistry:
Mechanism of Action
The mechanism by which N-(2,4-difluorophenyl)-2,3,4-trimethylpiperazine-1-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity through hydrophobic interactions and halogen bonding, while the piperazine ring provides structural rigidity and proper orientation for interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-piperazine-1-carboxamide
- N-(2,4-difluorophenyl)-2-methylpiperazine-1-carboxamide
- N-(2,4-difluorophenyl)-3,4-dimethylpiperazine-1-carboxamide
Uniqueness
N-(2,4-difluorophenyl)-2,3,4-trimethylpiperazine-1-carboxamide is unique due to the presence of three methyl groups on the piperazine ring, which can significantly influence its pharmacokinetic properties and binding interactions compared to its analogs. This structural modification can lead to differences in biological activity and specificity.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2,3,4-trimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N3O/c1-9-10(2)19(7-6-18(9)3)14(20)17-13-5-4-11(15)8-12(13)16/h4-5,8-10H,6-7H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWYFUNTXYPQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCN1C)C(=O)NC2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[(3-chlorophenyl)sulfonylamino]ethyl]-4-methylmorpholine-3-carboxamide](/img/structure/B6762060.png)


![N,N-diethyl-1-[2-(oxan-4-yl)-2-oxoethyl]-6-oxopyridine-3-sulfonamide](/img/structure/B6762074.png)
![1-Methyl-4-[1-(oxolan-3-yl)pyrrolidin-3-yl]pyrazole](/img/structure/B6762080.png)
![N-[cyclopropyl(thiophen-2-yl)methyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide](/img/structure/B6762087.png)
![10-(1-Methylpyrazol-3-yl)sulfonyl-4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B6762093.png)
![3-(2-Cyclopropylethylsulfonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B6762109.png)

![6-(2-Cyclopropylethylsulfonyl)-6-azaspiro[3.4]octane](/img/structure/B6762117.png)

![N-[(2-methyl-6-propan-2-ylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methyl]-2,6-dioxaspiro[4.5]decan-9-amine](/img/structure/B6762135.png)
![5-[(2,6-Dioxaspiro[4.5]decan-9-ylamino)methyl]thiophene-3-carbonitrile](/img/structure/B6762140.png)
![1-[3-(Azepan-1-yl)-3-oxopropyl]-3-spiro[2.5]octan-2-ylurea](/img/structure/B6762148.png)
